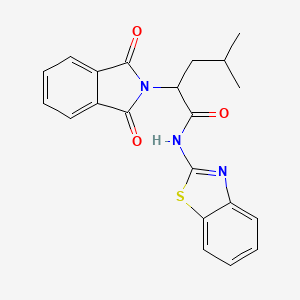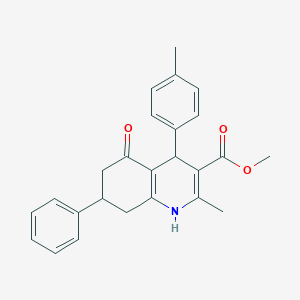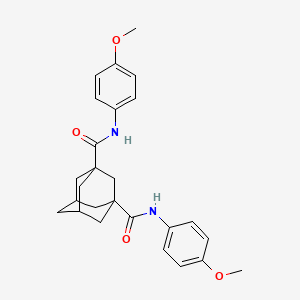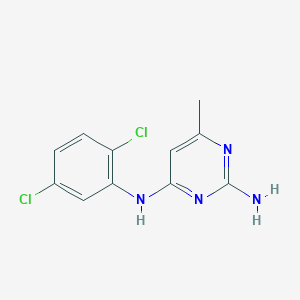![molecular formula C19H23NO6S B4974200 methyl N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycinate](/img/structure/B4974200.png)
methyl N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycinate, commonly known as MDG-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a glycine derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
Mechanism of Action
The mechanism of action of MDG-1 is complex and not fully understood. However, it is believed that this compound acts as an antagonist at glycine receptors in the brain, which are involved in a variety of physiological processes, including the regulation of anxiety and depression. MDG-1 has also been shown to have anti-inflammatory and anti-cancer properties, although the mechanisms underlying these effects are not yet fully understood.
Biochemical and Physiological Effects:
MDG-1 has a wide range of biochemical and physiological effects, including the modulation of glycine receptor function, the reduction of anxiety and depression-like behaviors in animal models, and the inhibition of cancer cell proliferation. This compound has also been shown to have anti-inflammatory effects, although the mechanisms underlying this effect are not yet fully understood.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MDG-1 in lab experiments is its specificity for glycine receptors, which allows researchers to study the function of these receptors in a more targeted way. Additionally, MDG-1 has been shown to have low toxicity and good solubility in a variety of solvents, making it a relatively easy compound to work with. However, there are also limitations to the use of MDG-1 in lab experiments, including its relatively high cost and the complexity of its synthesis.
Future Directions
There are a number of future directions for research on MDG-1, including further studies of its mechanism of action, its potential therapeutic applications, and its use as a tool for studying glycine receptor function. Additionally, there is potential for the development of new analogs of MDG-1 that may have improved pharmacological properties or greater specificity for glycine receptors. Overall, MDG-1 is a valuable compound that has the potential to contribute significantly to scientific research in a variety of fields.
Synthesis Methods
The synthesis of MDG-1 involves the reaction of N-(2-phenylethyl)glycine with methanesulfonyl chloride and 3,4-dimethoxyaniline in the presence of a base such as sodium hydroxide. The resulting compound is then purified using various methods, including column chromatography and recrystallization. The synthesis of MDG-1 is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry principles.
Scientific Research Applications
MDG-1 has been used extensively in scientific research, particularly in the fields of neuroscience and pharmacology. This compound has been shown to have a number of potential applications, including as a tool for studying the function of glycine receptors in the brain, as a potential treatment for anxiety and depression, and as a potential therapeutic agent for certain types of cancer.
properties
IUPAC Name |
methyl 2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6S/c1-24-17-10-9-16(13-18(17)25-2)27(22,23)20(14-19(21)26-3)12-11-15-7-5-4-6-8-15/h4-10,13H,11-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZKRPGWDMGPCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycinate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2,4-dichlorophenyl)urea](/img/structure/B4974121.png)

![4-{3,5-dichloro-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4974144.png)

![N-ethyl-6-(4-ethylphenyl)-N-(2-hydroxyethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4974173.png)

![N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4974181.png)
![N~1~-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B4974182.png)

![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B4974194.png)

![N-(4-bromophenyl)-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4974213.png)
![N-(2,4-dichlorophenyl)-N'-[3-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)-2,2-dimethylpropyl]thiourea](/img/structure/B4974216.png)
![N-(4-bromo-3-methylphenyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B4974221.png)